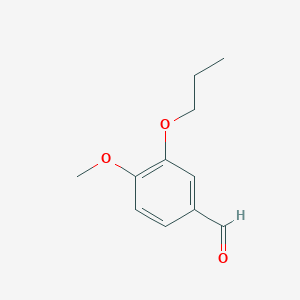
4-甲氧基-3-丙氧基苯甲醛
概览
描述
4-Methoxy-3-propoxybenzaldehyde is a compound that is not directly studied in the provided papers. However, the papers do discuss various methoxybenzaldehyde derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. These derivatives are often used in the synthesis of biologically relevant molecules and have been the subject of various structural and physicochemical studies .
Synthesis Analysis
The synthesis of methoxybenzaldehyde derivatives can involve various strategies, including electrochemical methods, reductive alkylation, and solid-state reactions. For instance, the electro-methoxylation reaction has been used to synthesize methoxyquinones from catechol and dihydroxybenzaldehyde derivatives . Reductive alkylation has been employed to replace the methoxy group of trimethoxybenzaldehyde dimethylacetal with an alkyl group, leading to the synthesis of dialkyl dimethoxybenzenes . A solid-state reaction, which is a solvent-free green synthesis, has been adopted to explore the formation of a novel binary organic complex involving methoxybenzaldehyde . These methods could potentially be adapted for the synthesis of 4-Methoxy-3-propoxybenzaldehyde.
Molecular Structure Analysis
The molecular structure of methoxybenzaldehyde derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the crystal growth and structural analysis of a binary organic complex involving methoxybenzaldehyde have been carried out, revealing the crystal structure and atomic packing . Density functional theory (DFT) has been used to investigate the structural conformations and vibrational spectra of methoxybenzaldehyde derivatives . These studies provide a comprehensive understanding of the molecular geometry and electronic structure, which are essential for predicting the reactivity and properties of similar compounds like 4-Methoxy-3-propoxybenzaldehyde.
Chemical Reactions Analysis
Methoxybenzaldehyde derivatives participate in various chemical reactions, including intramolecular charge transfer, dimerization, and complex formation with metals. The intramolecular charge transfer effects on methoxybenzaldehyde have been studied, showing different spectral characteristics in various solvents and environments . The reactivity of these compounds under electron transfer conditions has also been explored, demonstrating the potential for regioselective substitution reactions . These studies suggest that 4-Methoxy-3-propoxybenzaldehyde may also undergo similar reactions, which could be exploited in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzaldehyde derivatives have been characterized through spectroscopic, thermochemical, and quantum chemical investigations. The physicochemical properties, such as heat of fusion, entropy of fusion, and refractive index, have been determined for complexes involving methoxybenzaldehyde . Spectroscopic techniques, including NMR, UV-Vis, and vibrational spectroscopy, have been used to study the properties of these compounds in different states and environments . These analyses provide valuable information on the stability, reactivity, and potential applications of methoxybenzaldehyde derivatives, which could be relevant to the study of 4-Methoxy-3-propoxybenzaldehyde.
科研应用
1. 选择性亲电取代
4-甲氧基-3-丙氧基苯甲醛可以经历选择性亲电取代。研究表明,像3,4,5-三甲氧基苯甲醛这样的衍生物的4-甲氧基可以被选择性地去除,并用各种亲电试剂替换,表明在选择性有机合成中可能有潜在应用(Azzena et al., 1992)。
2. 固相有机合成
包括4-甲氧基-3-丙氧基苯甲醛在内的富电子苯甲醛衍生物在固相有机合成中具有重要价值。这些化合物可用于通过还原胺化反应制备二级胺衍生物,从而合成各种化学结构(Swayze, 1997)。
3. 二烷基二甲氧基苯合成
该化合物在二烷基二甲氧基苯的合成中发挥作用。这个过程涉及在3,4,5-三甲氧基苯甲醛二甲基缩醛中替换甲氧基,突显了它在制备复杂有机分子中的实用性(Azzena et al., 1990)。
4. 分子对接研究
已对4-甲氧基-3-丙氧基苯甲醛进行了电子性质和对酪氨酸酶等酶的潜在抑制活性的研究,酪氨酸酶是黑色素生产中的关键酶。这些研究可以导致在食品科学和皮肤科学中的应用(Ghalla et al., 2018)。
5. 聚合物化学
这种化合物的衍生物在聚合物化学中已被用于合成不饱和氰基取代的同聚酯和共聚酯。这些材料表现出改善的热稳定性和亲水性,这在各种工业应用中可能非常有价值(Mikroyannidis, 1995)。
6. 非线性光学性质
已探索了该化合物的非线性光学性质,表明在材料科学中可能有应用,特别是在开发新型光电子材料方面(Hafeez et al., 2019)。
Safety And Hazards
The safety information for 4-Methoxy-3-propoxybenzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust .
性质
IUPAC Name |
4-methoxy-3-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h4-5,7-8H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGTYVGUCWWYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343771 | |
| Record name | 4-Methoxy-3-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-propoxybenzaldehyde | |
CAS RN |
5922-56-5 | |
| Record name | 4-Methoxy-3-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

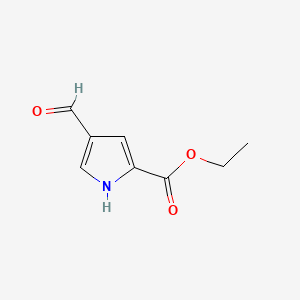
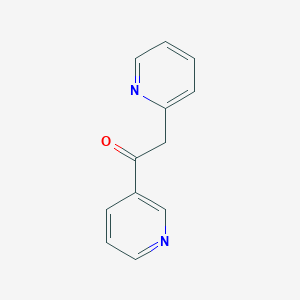
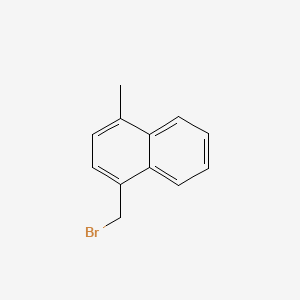
![2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B1330580.png)
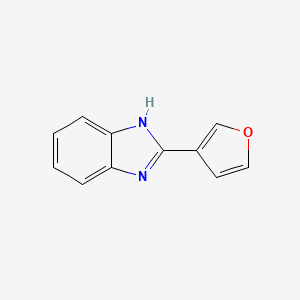
![1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B1330584.png)
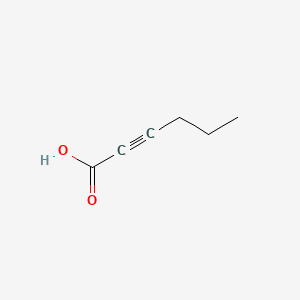
![2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1330587.png)
![Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B1330588.png)
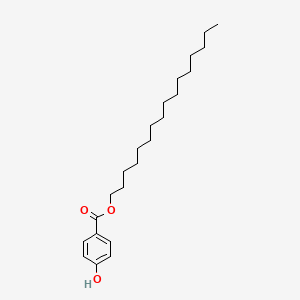
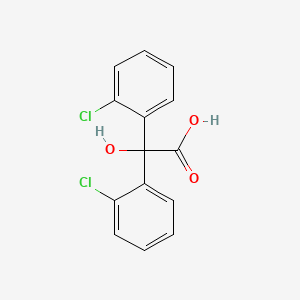
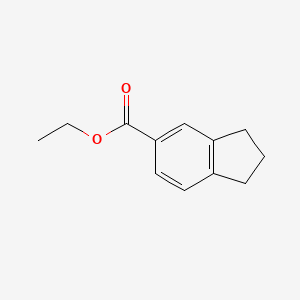
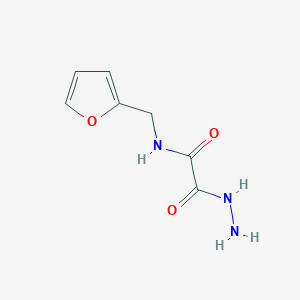
![4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one](/img/structure/B1330596.png)